molecular formula C7H14O6 B12854636 3-O-Methyl-D-mannopyranose

3-O-Methyl-D-mannopyranose

Cat. No.: B12854636
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-BWSJPXOBSA-N
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Description

3-O-Methyl-D-mannopyranose is a methylated derivative of D-mannose, a hexose sugar This compound is characterized by the presence of a methyl group at the third carbon of the mannopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-D-mannopyranose typically involves the methylation of D-mannose. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-O-Methyl-D-mannopyranose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methyl-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosyltransferases and glycosidases, influencing glycosylation pathways. The methyl group at the third carbon can alter the compound’s binding affinity and specificity towards these enzymes, thereby modulating various biochemical processes .

Comparison with Similar Compounds

    D-Mannose: A naturally occurring hexose sugar with similar structural properties but lacks the methyl group at the third carbon.

    3-O-Methyl-D-glucose: Another methylated sugar with the methyl group at the third carbon but differs in the configuration of the hydroxyl groups.

    2-O-Methyl-D-mannose: A methylated derivative with the methyl group at the second carbon

Uniqueness: 3-O-Methyl-D-mannopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying carbohydrate-protein interactions and developing novel therapeutic agents .

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1

InChI Key

SCBBSJMAPKXHAH-BWSJPXOBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@H]1O)O)CO)O

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O

Origin of Product

United States

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